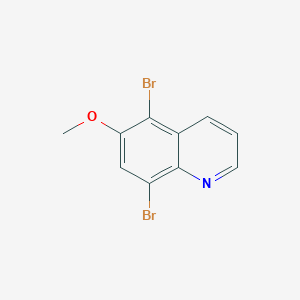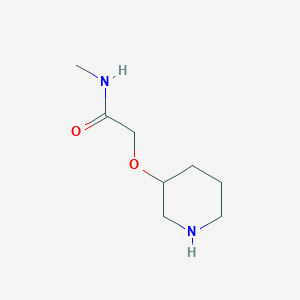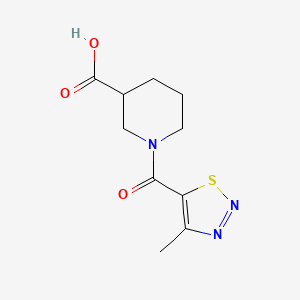![molecular formula C10H13ClN2 B1420305 N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine CAS No. 1094883-18-7](/img/structure/B1420305.png)
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its target, the nAChR, as an agonist . This means it binds to the receptor and activates it, leading to an increase in the flow of ions through the receptor channel. This results in the propagation of the nerve signal.
Biochemical Pathways
Upon activation of the nAChR, there is an influx of sodium and calcium ions into the neuron, leading to depolarization. This triggers a series of events in the neuron, leading to the propagation of the nerve signal. The exact downstream effects can vary depending on the specific type of neuron and the location of the nAChR .
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys, respectively .
Result of Action
The activation of nAChR by this compound leads to the propagation of nerve signals. This can have various effects at the cellular and molecular level, depending on the specific type of neuron and the location of the nAChR .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the nAChR may affect its efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinic acetylcholine receptors (nAChRs), leading to the activation of these receptors . This interaction results in the modulation of neurotransmitter release and synaptic transmission. Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of nicotinic acetylcholine receptors by this compound leads to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in neurotransmission and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with nicotinic acetylcholine receptors and other biomolecules. By binding to these receptors, it activates them and induces conformational changes that lead to the opening of ion channels and subsequent influx of calcium ions . This influx of calcium ions triggers a cascade of intracellular events, including enzyme activation, gene expression changes, and modulation of cellular metabolism . Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting their activity and the overall metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neurotransmitter release and synaptic transmission without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including neurotoxicity, hepatotoxicity, and alterations in hematological profiles . These findings highlight the importance of determining the appropriate dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The primary metabolic pathway of this compound involves its degradation by specific enzymes, leading to the formation of metabolites such as N-methylacetamide and 6-chloronicotinic acid . These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific organelles, where it exerts its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of 6-chloropyridine with hydrogen gas in the presence of ammonia: This step produces 6-chloropyridin-3-ylmethanamine.
Methylation of 6-chloropyridin-3-ylmethanamine: The intermediate is then reacted with a methylating agent such as methyl iodide or methyl magnesium iodide to yield N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)methyl]methylamine
- N-[(6-chloropyridin-3-yl)methyl]ethanamine
- N-methyl-3-pyridinemethanamine
Uniqueness
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine is unique due to its specific structure, which includes a cyclopropane ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLTZMGDKDERSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(C=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


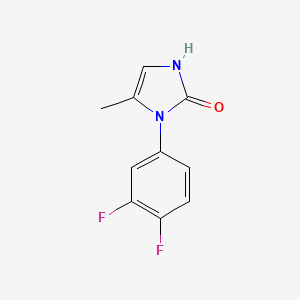

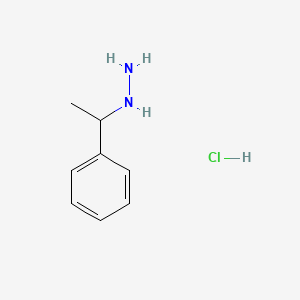
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
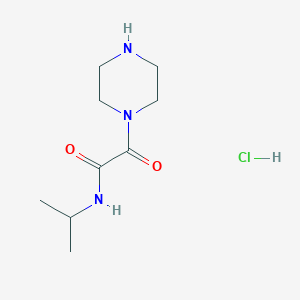
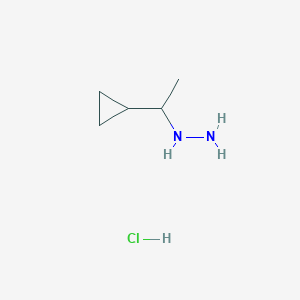
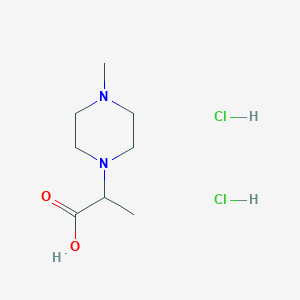
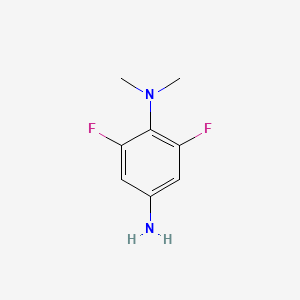

![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
